molecular formula C10H12N4O3 B014852 N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide CAS No. 67351-31-9

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

Cat. No.: B014852
CAS No.: 67351-31-9
M. Wt: 236.23 g/mol
InChI Key: WUKFKMZZMBVCDX-UHFFFAOYSA-N
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Description

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring and hydroxyimino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H21N3O3
Molecular Weight279.34 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1

Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino intermediate, which is then coupled with a nitrous amide precursor. The reaction conditions are crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine moiety may engage in π-π interactions, influencing the activity of target molecules. This interaction can lead to various biological effects, including:

  • Antitumor Activity : Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential antitumor properties.
  • Antioxidant Properties : The presence of the hydroxyimino group may confer antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insight into the potential effects of this compound.

Case Study 1: Cytotoxicity in Cancer Cells

A study examined the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Antioxidant Activity

Research on related hydroxyimino compounds demonstrated their ability to scavenge free radicals effectively. This suggests that this compound may also possess antioxidant properties, contributing to cellular protection mechanisms.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntitumor ActivityAntioxidant Activity
This compoundPotentialPotential
tert-butyl N-(4Z)-4-hydroxyimino-4-pyridin-3-ybutyl carbamateYesYes
1-hydroxyimino-3-pheny-propanesYesModerate

Properties

IUPAC Name

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFKMZZMBVCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 2
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 3
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 4
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 5
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 6
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

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